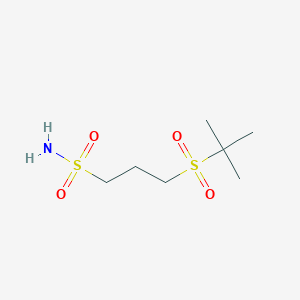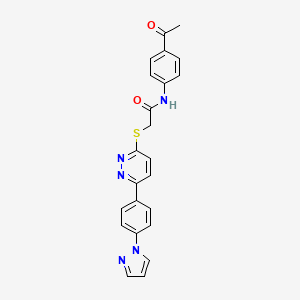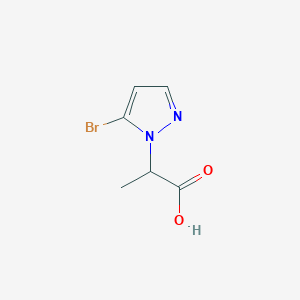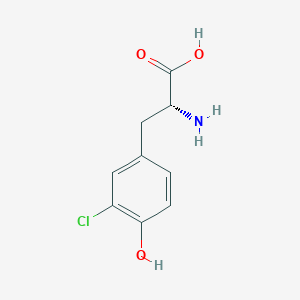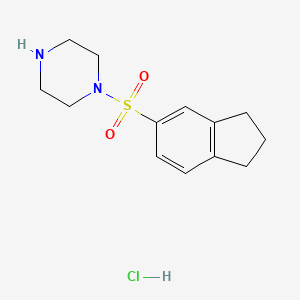
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H18N2O2S·HCl. It is known for its unique structure, which includes an indene moiety fused to a piperazine ring via a sulfonyl group.
Vorbereitungsmethoden
The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene-5-sulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The sulfonyl chloride is added dropwise to a solution of piperazine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-indene-5-yl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)ethanol: Contains an ethanol group instead of a piperazine ring, leading to different reactivity and applications.
1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)benzene:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRWRFDMZJAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
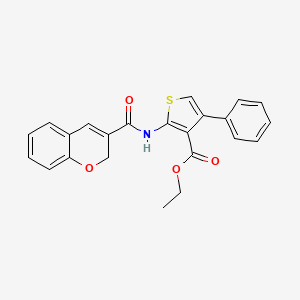
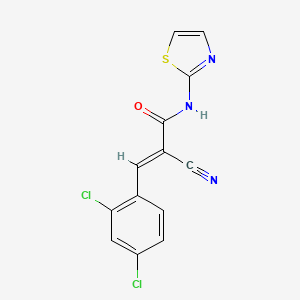
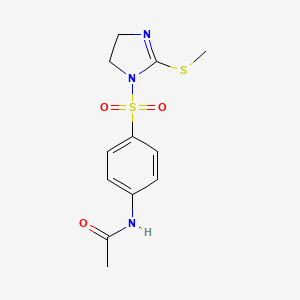
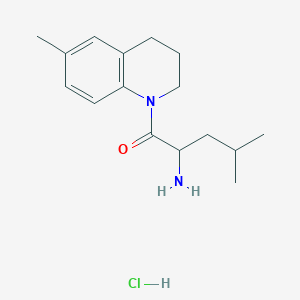
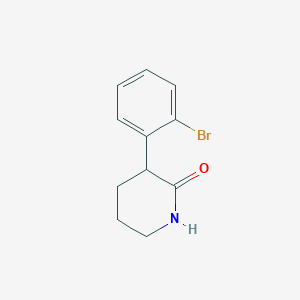
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
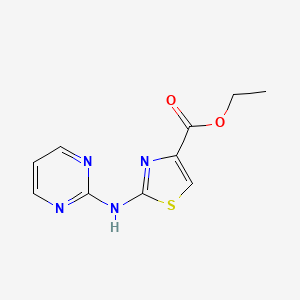
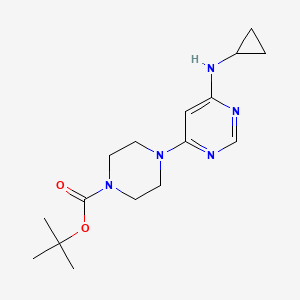
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)
